molecular formula C10H13NO B1673437 2-Methyl-2-phenylpropanamide CAS No. 826-54-0

2-Methyl-2-phenylpropanamide

Cat. No.: B1673437
CAS No.: 826-54-0
M. Wt: 163.22 g/mol
InChI Key: VKLQYTLWERZJEP-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpropanamide is an organic compound with the molecular formula C10H13NO. It is a derivative of propanamide, where the amide group is attached to a 2-methyl-2-phenylpropane structure. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Scientific Research Applications

2-Methyl-2-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block for complex organic molecules.

Safety and Hazards

The safety information for 2-Methyl-2-phenylpropanamide indicates that it may cause skin and eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenylpropanamide typically involves the reaction of 2-methyl-2-phenylpropanoic acid with ammonia or an amine under suitable conditions. One common method is the amidation reaction, where the carboxylic acid is converted to the corresponding amide using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the amide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products Formed:

    Oxidation: 2-Methyl-2-phenylpropanoic acid or corresponding ketones.

    Reduction: 2-Methyl-2-phenylpropanamine.

    Substitution: Nitro or halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Methyl-2-phenylpropanamide can be compared with other similar compounds, such as:

    2-Methyl-2-phenylpropanoic acid: The carboxylic acid derivative of the compound.

    2-Methyl-2-phenylpropanamine: The amine derivative obtained through reduction.

    2-Methyl-2-phenylpropyl chloride: The chloride derivative obtained through halogenation.

Uniqueness: this compound is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry.

Properties

IUPAC Name

2-methyl-2-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLQYTLWERZJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231906
Record name Hydratropamide, alpha-methyl-
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

826-54-0
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Record name 2-Methyl-2-phenylpropanamide
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Record name 2-METHYL-2-PHENYLPROPANAMIDE
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Synthesis routes and methods

Procedure details

To a solution of 2-methyl-2-phenylpropionic acid in 100 mL of CH2Cl2 was added 0.50 mL of DMF and oxalyl chloride (3.40 g, 26.8 mmol). The mixture was stirred at 23° C. for 4 hours then the solvent was removed under reduced pressure. The crude material was dissolved in 50 mL of THF and 30 mL of NH4OH was added. The mixture was stirred at 23° C. for 1 hour then and the mixture was concentrated under reduced pressure. The crude product was dissolved in 150 mL of EtOAc and washed with 100 mL of 2 N HCl, 100 mL NaHCO3, and 100 mL of brine. The organic phase was dried over Na2SO4 and concentrated. The product was purified by recrystallization from EtOAc/hexanes to provide 3.50 g (88% yield) of the desired product as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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